High-Frequency and Low-Noise Performance: GaAs vs. Silicon (Si) Electron Mobility Benchmark
The primary technical differentiator for GaAs over silicon (Si) in high-frequency electronics is its significantly higher electron mobility. A direct comparison of room-temperature intrinsic material properties shows that GaAs exhibits an electron mobility (µe) of approximately 8500 cm²/V·s, which is a factor of 5.7 to 6.1 times greater than that of Si (approximately 1400 cm²/V·s) [1]. This disparity directly translates to a higher saturation velocity (Vsat) of 2x10⁷ cm/s for GaAs compared to 1x10⁷ cm/s for Si [2]. Consequently, GaAs-based transistors can achieve superior cut-off frequencies (fT) and maximum oscillation frequencies (fmax), enabling operation well into the millimeter-wave spectrum (>30 GHz) where Si-based CMOS circuits suffer from high noise figures and insufficient gain [3].
| Evidence Dimension | Room Temperature Intrinsic Electron Mobility (µe) |
|---|---|
| Target Compound Data | ≈8500 cm²/V·s |
| Comparator Or Baseline | Silicon (Si): ≈1400 cm²/V·s |
| Quantified Difference | Factor of ~5.7x - 6.1x higher for GaAs |
| Conditions | Intrinsic material property at 300 K |
Why This Matters
For procurement, this quantifies why GaAs is non-negotiable for applications requiring gain and low noise above ~2 GHz, establishing a clear performance threshold that silicon cannot meet.
- [1] Analysis of Nanoscale Short Channel Effects in Cylindrical Gate-All-Around Junctionless FETs and Performance Enhancement with GaAs and III–V Materials for Low-Power, High Frequency Applications. MDPI Materials, 2025. View Source
- [2] Silicon, GaN and SiC: There's room for all: An application space overview of device considerations. IEEE Power Electronics Magazine, 2018. View Source
- [3] Smith chapter 1 problem 6, space shuttle heat shield materials. Rice University Course Material, 2023. View Source
